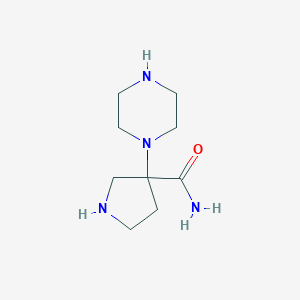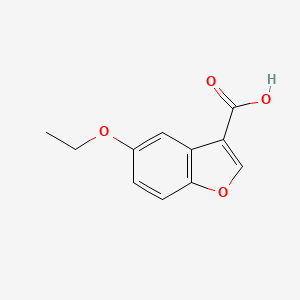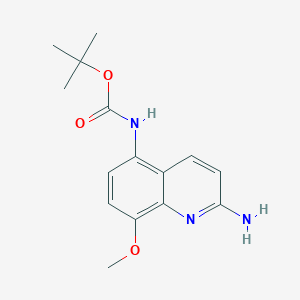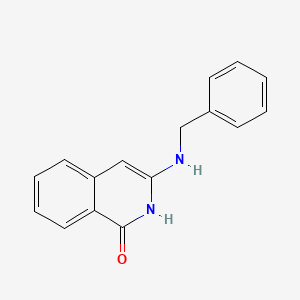![molecular formula C11H11N5O2 B13200938 2-(3-Nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13200938.png)
2-(3-Nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that features a triazole ring fused to a pyrazine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of a nitrophenyl group adds to its chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, yielding the desired product in good-to-excellent yields. The reaction conditions often include the use of dry toluene and molecular sieves to enhance the yield and reduce the reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalable nature of the microwave-mediated synthesis suggests that it could be adapted for larger-scale production. The use of microwave irradiation and eco-friendly conditions makes this method suitable for industrial applications.
化学反応の分析
Types of Reactions
2-(3-Nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-Nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, particularly targeting c-Met and VEGFR-2 kinases.
Biological Studies: The compound’s derivatives have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in cancer cells.
Material Science: Its unique structure makes it useful in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 2-(3-Nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of kinases like c-Met and VEGFR-2, inhibiting their activity and thereby blocking the signaling pathways that promote cancer cell proliferation and survival . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine: Similar in structure but lacks the nitrophenyl group.
1,2,4-Triazolo[1,5-a]pyridine: Contains a pyridine ring instead of a pyrazine ring.
1,2,3-Triazole-Fused Pyrazines: These compounds have a different triazole ring fusion pattern.
Uniqueness
2-(3-Nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine is unique due to the presence of the nitrophenyl group, which enhances its chemical reactivity and potential biological activity. This makes it a valuable scaffold for drug development and other scientific applications.
特性
分子式 |
C11H11N5O2 |
|---|---|
分子量 |
245.24 g/mol |
IUPAC名 |
2-(3-nitrophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C11H11N5O2/c17-16(18)9-3-1-2-8(6-9)11-13-10-7-12-4-5-15(10)14-11/h1-3,6,12H,4-5,7H2 |
InChIキー |
WSKCCXFCMTXHIE-UHFFFAOYSA-N |
正規SMILES |
C1CN2C(=NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Tert-butylphenyl)methyl]oxirane](/img/structure/B13200855.png)
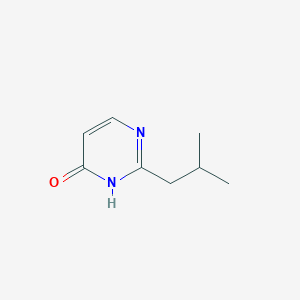
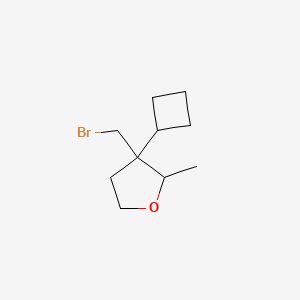
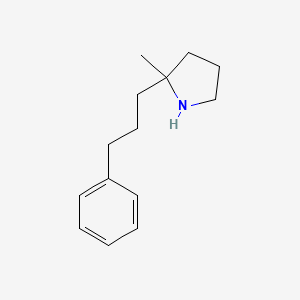
![({[3-(Chloromethyl)-4,4-dimethylpentyl]oxy}methyl)benzene](/img/structure/B13200881.png)
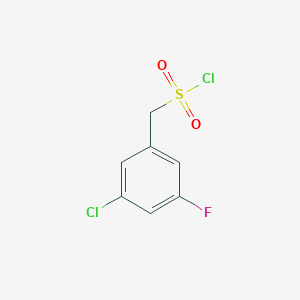
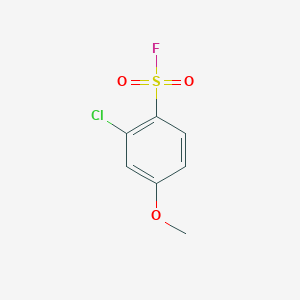
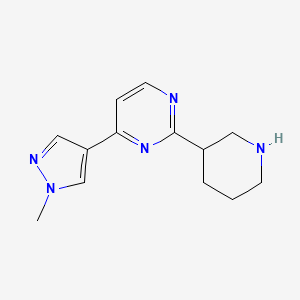
![Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13200902.png)
![7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13200904.png)
